molecular formula C17H20N2O3 B11174471 N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide

N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide

Cat. No.: B11174471
M. Wt: 300.35 g/mol
InChI Key: BZZJXLCKMHCDFB-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a chemical compound with the molecular formula C17H20N2O3. It is known for its unique structure, which includes a cycloheptyl group and an isoindoline-1,3-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves the reaction of cycloheptylamine with phthalic anhydride, followed by acetylation. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the nitrogen or carbon atoms .

Scientific Research Applications

N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is unique due to its cycloheptyl group, which provides distinct steric hindrance and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence its reactivity, stability, and potential biological activities .

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C17H20N2O3/c20-15(18-12-7-3-1-2-4-8-12)11-19-16(21)13-9-5-6-10-14(13)17(19)22/h5-6,9-10,12H,1-4,7-8,11H2,(H,18,20)

InChI Key

BZZJXLCKMHCDFB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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